![molecular formula C8H16ClN B1421231 Dicyclobutylamine hydrochloride CAS No. 90203-81-9](/img/structure/B1421231.png)
Dicyclobutylamine hydrochloride
Overview
Description
Dicyclobutylamine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It’s a derivative of dicyclobutylamine, which is a compound that contains two cyclobutyl groups attached to an amine .
Molecular Structure Analysis
The molecular structure of dicyclobutylamine hydrochloride consists of eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The exact 3D conformation and bond angles would require more specific data or computational chemistry analysis .Scientific Research Applications
Treatment in Infantile Colic
Dicyclobutylamine hydrochloride has been studied for its effectiveness in treating infantile colic. A randomized, double-blind, placebo-controlled trial showed that dicyclobutylamine hydrochloride eliminated colic in a significant percentage of infants compared to placebo (Weissbluth, Christoffel, & Davis, 1984). Another study also investigated its efficacy, aiming to understand factors predicting treatment success (Hwang & Danielsson, 1985).
Electrochemical Investigation
A study focused on the electrochemical behavior of Dicyclobutylamine Hydrochloride on poly (Terbutaline Sulphate) modified carbon paste electrode, revealing enhanced sensitivity and low detection limits, suggesting its potential in electrochemical applications (MamathaG. & Deepak, 2015).
Antimicrobial Potential
Research has demonstrated the antimicrobial properties of dicyclobutylamine hydrochloride, particularly its rapid killing action against certain strains of Gram-positive bacteria and its protective efficacy in animal models challenged with bacterial strains (Karak et al., 2004).
Antimuscarinic and Antagonist Properties
A study evaluating dicyclobutylamine hydrochloride's properties in isolated human and rabbit bladder muscle suggested its potential usefulness in managing certain bladder conditions, demonstrating both competitive antimuscarinic and noncompetitive antagonist actions (Downie, Twiddy, & Awad, 1977).
Mechanism of Action
Target of Action
Dicyclobutylamine hydrochloride, also known as Dicyclomine, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, particularly those in the gastrointestinal tract .
Mode of Action
Dicyclomine achieves its action partially through direct antimuscarinic activity on the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This dual mechanism results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It is known that the compound’s antimuscarinic activity and its antagonism of histamine and bradykinin play a significant role in its therapeutic effects . These actions can influence various biochemical pathways, particularly those involving smooth muscle contraction and relaxation .
Pharmacokinetics
Dicyclomine is well absorbed orally and has a distribution volume of 3.65 L/kg . It undergoes extensive metabolism, and about 80% of the drug is excreted in the urine, with small amounts as unchanged drug . The onset of action is between 1 to 2 hours, and the duration of action is up to 4 hours . The elimination half-life is approximately 1.8 hours for the initial phase .
Result of Action
The primary result of Dicyclomine’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . As a result, it is used to treat conditions like functional bowel disorder and irritable bowel syndrome .
properties
IUPAC Name |
N-cyclobutylcyclobutanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-7(4-1)9-8-5-2-6-8;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLUJXWLUJJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674187 | |
Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclobutylamine hydrochloride | |
CAS RN |
90203-81-9 | |
Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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